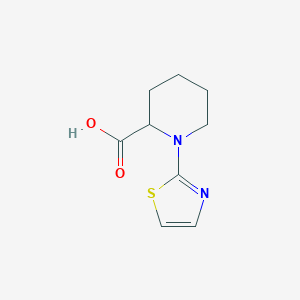![molecular formula C26H24FN3O2S2 B2955795 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide CAS No. 670273-51-5](/img/structure/B2955795.png)
3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is a multifaceted compound known for its unique chemical structure. This compound falls under the category of thienopyrimidines and is significant for its potential in various fields like pharmaceuticals and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide generally involves multi-step organic reactions. Initial steps often include the formation of the thienopyrimidine core, followed by the introduction of the fluorophenyl group. Next, a series of nucleophilic substitution reactions incorporate the allyl and phenethyl groups. Typically, this involves the use of solvents like dichloromethane and catalysts such as palladium-based catalysts for coupling reactions.
Industrial Production Methods
For industrial-scale production, flow chemistry and automated synthesis platforms are used to streamline the process, ensuring high yields and reproducibility. The reaction conditions are tightly controlled, often employing continuous-flow reactors to optimize temperature, pressure, and reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the thieno ring structure.
Reduction: : Reduction reactions might modify the ketone group within the structure.
Substitution: : Common in functionalizing the molecule for specific applications.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substituting Agents: : Halogenation agents, sulfonating agents.
Major Products
Depending on the reaction, products can include various derivatives of the original compound, often enhancing or modifying its properties for targeted applications.
Applications De Recherche Scientifique
3-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is significant in several research areas:
Chemistry: : Used as a precursor for complex organic syntheses.
Biology: : Investigated for its interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Explored for potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry: : Applied in the development of advanced materials, such as polymers and nanocomposites.
Mécanisme D'action
The compound exerts its effects primarily through binding interactions with specific molecular targets, such as enzymes and receptors. This binding can modulate the activity of these targets, influencing various biochemical pathways. For instance, it might inhibit enzyme activity or block receptor sites, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Compared to similar thienopyrimidine derivatives, 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide exhibits unique properties:
3-Allyl-5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4(3H)-one: : Similar but lacks the phenethylpropanamide moiety.
N-Phenethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives: : Display different binding affinities and biological activities.
The uniqueness of this compound lies in its specific substituents, conferring distinct chemical and biological properties, making it a valuable compound in scientific research.
Propriétés
IUPAC Name |
3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S2/c1-2-15-30-25(32)23-21(19-8-10-20(27)11-9-19)17-34-24(23)29-26(30)33-16-13-22(31)28-14-12-18-6-4-3-5-7-18/h2-11,17H,1,12-16H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHXXKLNPZBHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2955712.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2955713.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2955714.png)

![N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955716.png)
![ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2955717.png)
![ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2955718.png)

![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone](/img/structure/B2955726.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2955727.png)
![7-cyclohexyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955728.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2955729.png)


